Polymerization Reactivity Ranking: TFEMA Occupies a Distinct Kinetic Niche Between TFEA and HFIPMA
In a comparative kinetic study of fluorinated monomers for dental applications, the overall rate of polymerization initiated by benzoyl peroxide (BPO) was determined. 2,2,2-Trifluoroethyl methacrylate (TFEMA) exhibited an intermediate polymerization rate, positioned between the faster-reacting 2,2,2-trifluoroethyl acrylate (TFEA) and the slower-reacting 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA) and acrylate (HFIPA). The observed rate order was TFEA > MMA > TFEMA > HFIPA > HFIPMA [1]. This kinetic placement is critical for applications requiring a balance between rapid curing and process control.
| Evidence Dimension | Overall rate of polymerization (relative ranking) |
|---|---|
| Target Compound Data | TFEMA: third fastest in the series |
| Comparator Or Baseline | TFEA (fastest), MMA (second fastest), HFIPA (fourth fastest), HFIPMA (slowest) |
| Quantified Difference | Reactivity ranking: TFEA > MMA > TFEMA > HFIPA > HFIPMA |
| Conditions | Benzoyl peroxide (BPO) initiation, isothermal differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) |
Why This Matters
Procurement decisions must account for this intermediate reactivity, as substituting TFEMA with TFEA would accelerate curing uncontrollably, while using HFIPMA would significantly retard it, impacting manufacturing throughput and product consistency.
- [1] Kinetic polymerization behavior of fluorinated monomers for dental use. (2010). CiNii Research. (Original Japanese study translated). View Source
